3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol
Overview
Description
3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol is a chemical compound with the molecular formula C12H10F2N2O2. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. The presence of the difluoroallyl group and the methoxy group in its structure makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol typically involves the reaction of ethyl 3,3-difluoro-2-oxopent-4-enoate with o-phenylenediamine. The reaction proceeds under mild conditions, often in the presence of a base such as potassium carbonate, and is followed by cyclization to form the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.
Substitution: The difluoroallyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoroallyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol involves its interaction with specific molecular targets and pathways. The difluoroallyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or the disruption of cellular processes. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
3-(1,1-Difluoroallyl)quinoxalin-2-ol: This compound lacks the methoxy group and has different chemical and biological properties.
3-(1,1-Difluoro-3-buten-1-yl)-2-quinoxalinol: This compound has a similar structure but with a different substitution pattern on the quinoxaline ring.
Uniqueness
3-(1,1-Difluoroallyl)-7-methoxyquinoxalin-2-ol is unique due to the presence of both the difluoroallyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1,1-difluoroprop-2-enyl)-7-methoxy-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c1-3-12(13,14)10-11(17)16-9-6-7(18-2)4-5-8(9)15-10/h3-6H,1H2,2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMKZJCEDAOBRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=O)N2)C(C=C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186054 | |
Record name | 3-(1,1-Difluoro-2-propen-1-yl)-7-methoxy-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1535210-93-5 | |
Record name | 3-(1,1-Difluoro-2-propen-1-yl)-7-methoxy-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1535210-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,1-Difluoro-2-propen-1-yl)-7-methoxy-2(1H)-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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